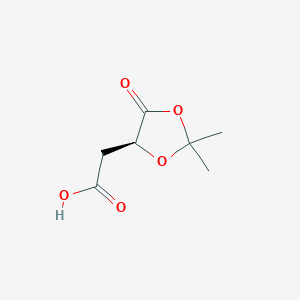

(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-7(2)11-4(3-5(8)9)6(10)12-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQOCLIWDMZKBZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(=O)O1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H](C(=O)O1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73991-95-4 | |

| Record name | (S)-(+)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid from (S)-Malic Acid

Abstract

(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid, a key chiral building block derived from the chiral pool, serves as a versatile intermediate in the stereoselective synthesis of numerous complex natural and unnatural products. Its rigid dioxolanone framework preserves the stereochemical integrity of the C4 carbon inherited from (S)-malic acid, making it an invaluable synthon for drug development and materials science. This guide provides a comprehensive technical overview of its synthesis, delving into the underlying reaction mechanisms, offering a field-proven experimental protocol, and detailing the necessary characterization for product validation. The causality behind experimental choices is explained to empower researchers with a deeper understanding of the process, ensuring reproducibility and high-yield synthesis.

Introduction and Strategic Importance

(S)-Malic acid is an abundant and inexpensive starting material sourced from the chiral pool.[1] Its use in stereoselective synthesis is a cornerstone of modern organic chemistry, allowing for the efficient construction of enantiomerically pure molecules. The target molecule, this compound, effectively "protects" the stereocenter of malic acid within a bicyclic structure. This transformation is strategically crucial as it differentiates the two carboxylic acid functionalities and the secondary alcohol, enabling selective subsequent reactions. This intermediate has been pivotal in the synthesis of phytosiderophores and their analogs, among other important targets.[1]

This document serves as a technical guide for researchers, offering not just a procedure, but a foundational understanding of the synthesis, from reaction theory to practical execution and validation.

Reaction Mechanism and Scientific Rationale

The synthesis is a one-pot procedure that involves the acid-catalyzed reaction of (S)-malic acid with an acetone equivalent, typically 2,2-dimethoxypropane. The transformation proceeds through two key mechanistic stages: acetonide formation and subsequent intramolecular cyclization.

Causality of Reagent Selection

-

(S)-Malic Acid: The source of the core structure and the crucial stereocenter.

-

2,2-Dimethoxypropane: This reagent serves as both an acetone source and a dehydrating agent. In an acid-catalyzed reaction, it readily forms the acetonide (a ketal). The byproduct is methanol, which is less nucleophilic than water and easier to remove, thus driving the reaction equilibrium toward product formation. Using acetone directly would produce water, which could hydrolyze the product and prevent the reaction from reaching completion without a dedicated dehydrating agent.

-

p-Toluenesulfonic Acid (p-TsOH): A strong organic acid that is solid, non-volatile, and an effective catalyst for both acetal formation and esterification.[1] It initiates the reaction by protonating the carbonyl oxygen of the acetone equivalent, rendering it highly electrophilic.[2]

Mechanistic Steps

-

Acid-Catalyzed Acetonide Formation: The reaction initiates with the protonation of 2,2-dimethoxypropane by p-TsOH. The secondary hydroxyl group of (S)-malic acid and the oxygen of the adjacent C4-carboxylic acid perform a nucleophilic attack on the activated acetone equivalent. This forms a stable five-membered dioxolane ring. This initial reaction shows high regioselectivity due to the thermodynamic stability of the resulting five-membered ring structure.

-

Intramolecular Cyclization (Lactonization): The newly formed intermediate possesses a free carboxylic acid at the C1 position and a hydroxyl group within the dioxolane ring. Under the acidic conditions, an intramolecular esterification occurs. The hydroxyl group attacks the protonated carbonyl of the C1-carboxylic acid, eliminating a molecule of water and forming the second five-membered ring—the oxo-dioxolane (lactone) moiety. This cyclization is a thermodynamically favorable process.[3]

The stereochemistry at the C4 position of (S)-malic acid is preserved throughout this sequence, resulting in the formation of the enantiomerically pure (S)-product.[1]

Caption: Mechanistic overview of the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is designed for high fidelity and yield.[1]

Reagents and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Typical Quantity | Moles (mmol) |

| (S)-Malic Acid | C₄H₆O₅ | 134.09 | 97-67-6 | 5.00 g | 37.3 |

| 2,2-Dimethoxypropane | C₅H₁₂O₂ | 104.15 | 77-76-9 | 15 mL | ~120 |

| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | 104-15-4 | 100 mg | 0.58 |

| Acetone | C₃H₆O | 58.08 | 67-64-1 | 50 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | 150 mL | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | 10 g | - |

| Saturated NaCl (Brine) | NaCl(aq) | - | - | 50 mL | - |

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-malic acid (5.00 g), acetone (50 mL), and 2,2-dimethoxypropane (15 mL).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (100 mg) to the suspension.

-

Reaction Execution: Stir the mixture vigorously at room temperature. The suspended (S)-malic acid will gradually dissolve as the reaction proceeds. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup - Quenching and Extraction: Concentrate the reaction mixture under reduced pressure to remove the acetone. Redissolve the resulting oil/solid in ethyl acetate (100 mL).

-

Workup - Washing: Transfer the organic solution to a separatory funnel and wash with saturated aqueous sodium chloride (brine, 2 x 25 mL) to remove the catalyst and any water-soluble impurities.

-

Workup - Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of ethyl acetate.[1]

-

Isolation: Concentrate the filtrate under reduced pressure to yield a white solid.[1]

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield the final product as a crystalline white solid.

Caption: Experimental workflow for the synthesis.

Product Characterization and Validation

A self-validating system of characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₅ | [1][4] |

| Molecular Weight | 174.15 g/mol | [1][4] |

| Appearance | White crystalline solid | [1] |

| IUPAC Name | 2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid | [4] |

| Optical Rotation [α]D | +7.2° (c=0.93, CHCl₃) | [1] |

| ¹H NMR (CDCl₃, 500 MHz) | Expected shifts: δ 4.8-4.9 (m, 1H, H4), 3.0-3.2 (m, 2H, CH₂), 1.5-1.6 (2s, 6H, 2xCH₃) | Typical |

| ¹³C NMR (CDCl₃, 126 MHz) | Expected shifts: δ 174-175 (lactone C=O), 172-173 (acid C=O), 110-112 (quaternary C), 75-77 (C4), 35-37 (CH₂), 25-27 (2xCH₃) | Typical |

| FT-IR (KBr, cm⁻¹) | Expected peaks: 3500-2500 (broad, O-H), 1800-1780 (C=O, lactone), 1720-1700 (C=O, acid) | Typical |

Note: NMR and IR data are typical expected values and should be confirmed against a reference standard or literature data.

The positive optical rotation is a critical validation point, confirming that the (S)-stereocenter from the starting material has been retained and that the synthesis proceeded without racemization.[1] The distinct carbonyl stretching frequencies in the IR spectrum confirm the presence of both the lactone and the carboxylic acid functional groups.

Conclusion

The synthesis of this compound from (S)-malic acid is a robust, efficient, and reliable procedure that provides access to a highly valuable chiral building block. By understanding the underlying mechanistic principles—specifically the regioselective acetonide formation and subsequent intramolecular lactonization—researchers can confidently execute this synthesis. The use of 2,2-dimethoxypropane is a key process optimization that drives the reaction to completion. The straightforward protocol and clear validation methods described herein make this an accessible and indispensable transformation for professionals in synthetic chemistry and drug development.

References

-

Stocksdale, M. G., Padgitt, M. K., Berg, M. A. G., & Slebodnick, C. (2007). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3831. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Ganjali, M. R., et al. (2020). Physical Chemistry Research. Regular Article. Available at: [Link]

-

ResearchGate. A Mild Intramolecular Cyclization for the Synthesis of N–O Heterocycles and Unlocked Nucleic Acid Analogs. Available at: [Link]

-

ResearchGate. General acid catalysis in the enolization of acetone. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Properties and Analytical Characterization of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid

Introduction

[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, a key chiral building block derived from (S)-malic acid, is a compound of significant interest in synthetic organic chemistry and drug development.[1] Its rigid, stereodefined structure makes it an invaluable intermediate for the asymmetric synthesis of complex natural products and pharmacologically active molecules. This guide provides an in-depth analysis of its core physical and chemical properties, outlines validated analytical protocols for its characterization, and discusses its applications for researchers, chemists, and drug development professionals. The molecule is also recognized as an optically active inhibitor, highlighting its potential in targeted therapeutic research.[2]

Molecular Structure and Stereochemistry

The defining feature of this molecule is the chiral center at the C4 position of the dioxolanone ring, which is derived directly from the (S)-stereocenter of L-malic acid.[1] This inherent chirality is fundamental to its utility in stereoselective synthesis.

-

IUPAC Name: 2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid[3]

-

Synonyms: (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid, (L)-malic acid acetonide[3]

Single-crystal X-ray diffraction studies have confirmed its structure and stereochemistry.[1] The analysis reveals a nearly planar dioxolanone ring, with the acetic acid side chain occupying an equatorial position to minimize steric hindrance.[1] The crystal structure is stabilized by intermolecular hydrogen bonds forming between the carboxylic acid's hydroxyl group and the carbonyl oxygen of the dioxolanone ring on an adjacent molecule, creating a helical chain within the crystal lattice.[1]

Physicochemical Properties

The compound's physical properties are critical for its handling, reaction setup, and purification. The data presented below has been aggregated from various chemical suppliers and literature sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₅ | [2][3] |

| Molecular Weight | 174.15 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 105-112 °C | [4] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [5] |

| pKa (Predicted) | 3.96 ± 0.10 | [5] |

| Specific Optical Rotation | [α]²⁰/D = +7.2° (c=0.93 in CHCl₃) | [1] |

Discussion of Properties:

-

Melting Point: The relatively sharp melting point range is a key indicator of compound purity. A broader range may suggest the presence of impurities or residual solvent.

-

Solubility: The limited solubility in common organic solvents necessitates careful selection of solvent systems for both reaction and purification (e.g., recrystallization or chromatography).

-

Acidity (pKa): The predicted pKa is consistent with that of a typical carboxylic acid. This property dictates that the compound will be deprotonated and water-soluble at neutral or basic pH, a crucial factor for aqueous extractions during workup procedures.

-

Optical Rotation: The positive specific rotation confirms the presence of the (S)-enantiomer and is the primary method for verifying the enantiomeric purity of a sample.[1]

Synthesis and Chemical Reactivity

Synthetic Pathway

The most common and efficient synthesis of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid involves the acid-catalyzed reaction of (S)-malic acid with 2,2-dimethoxypropane.[1]

Causality of Experimental Choices:

-

(S)-Malic Acid: Serves as the inexpensive and readily available chiral pool starting material.

-

2,2-Dimethoxypropane: Functions as both the acetone source and a water scavenger. The reaction produces methanol and acetone in situ; the acetone reacts to form the acetonide (a type of ketal), protecting the diol of malic acid.

-

p-Toluenesulfonic Acid (p-TsOH): A strong acid catalyst that is non-nucleophilic and easily removed, ideal for promoting both the acetonide formation and the subsequent intramolecular esterification (lactonization) that forms the 5-oxo-1,3-dioxolane ring.[1]

Caption: Synthesis workflow from (S)-malic acid.

Chemical Reactivity and Stability

The molecule possesses three primary reactive sites:

-

Carboxylic Acid: Can undergo standard reactions like esterification, amidation, or reduction.

-

Lactone (Cyclic Ester): Susceptible to nucleophilic attack, particularly hydrolysis under basic conditions (saponification), which would open the ring.

-

Acetonide (Ketal): Stable to basic and nucleophilic conditions but is acid-labile. It can be readily cleaved under aqueous acidic conditions to deprotect the diol functionality.

This differential reactivity allows for selective chemical transformations. For instance, the carboxylic acid can be modified while keeping the diol protected, and the acetonide can be removed later in a synthetic sequence.

Storage and Handling: The compound should be stored under an inert atmosphere at room temperature.[5] This precaution suggests potential sensitivity to moisture, which could lead to slow hydrolysis of the lactone or acetonide over time.

Analytical Characterization Protocols

A self-validating analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the compound.

Caption: General analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and connectivity. Protocol:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Expected Spectral Features:

-

¹H NMR:

-

~1.5-1.7 ppm: Two distinct singlets (3H each) for the two diastereotopic methyl groups on the acetonide. Their non-equivalence is a key structural indicator.

-

~2.9-3.2 ppm: A multiplet (likely a doublet of doublets, 2H) for the -CH₂- group of the acetic acid side chain.

-

~4.8-5.0 ppm: A multiplet (likely a triplet or doublet of doublets, 1H) for the C4 proton (-CH-).

-

~9-11 ppm: A very broad singlet (1H) for the carboxylic acid proton (-COOH), which may exchange with trace water.

-

-

¹³C NMR:

-

~25-28 ppm: Two distinct signals for the acetonide methyl carbons.

-

~35-40 ppm: Signal for the -CH₂- carbon.

-

~70-75 ppm: Signal for the C4 methine carbon (-CH-).

-

~110-115 ppm: Signal for the quaternary acetonide carbon.

-

~170-175 ppm: Two distinct signals for the two carbonyl carbons (lactone and carboxylic acid).

-

Infrared (IR) Spectroscopy

Objective: To identify key functional groups. Protocol:

-

Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorptions:

-

2500-3300 cm⁻¹: A very broad O-H stretch, characteristic of a hydrogen-bonded carboxylic acid.

-

~1790-1810 cm⁻¹: A strong, sharp C=O stretch for the five-membered ring lactone (carbonyl group). The high frequency is due to ring strain.

-

~1710-1740 cm⁻¹: A strong C=O stretch for the carboxylic acid carbonyl.

-

~1100-1300 cm⁻¹: Multiple strong C-O stretching bands associated with the ester and acetal functionalities.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine enantiomeric purity. Protocol:

-

Prepare a stock solution of the compound at ~1 mg/mL in the mobile phase.

-

Employ a chiral stationary phase column (e.g., Chiralcel OD-H or similar).

-

Use a mobile phase typically consisting of a hexane/isopropanol mixture with a small amount of trifluoroacetic acid (TFA) to ensure the analyte is protonated.

-

Monitor the elution profile using a UV detector (e.g., at 210 nm).

-

Validation: The method is validated by analyzing a racemic sample (if available) to confirm the separation of the two enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) enantiomers.

Applications in Research and Drug Development

The unique combination of a protected diol, a reactive carboxylic acid, and a fixed stereocenter makes [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid a versatile tool.

-

Chiral Building Block: It is a precursor for synthesizing complex molecules where the stereochemistry of a hydroxyl or amino group is critical for biological activity.

-

Inhibitor Development: Its classification as an "optically active inhibitor" suggests its use in screening campaigns or as a scaffold for developing more potent enzyme inhibitors.[2]

-

Synthesis of Natural Products: The literature describes its use in the synthesis of phytosiderophores, which are metal-chelating agents in plants, demonstrating its utility in constructing complex, functional molecules.[1]

Safety and Handling

According to aggregated GHS data, this compound is classified as a skin and eye irritant.[3]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Avoid generating dust. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[5]

References

-

This compound - PubChem. [Link]

-

[(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid | CAS: 73991-95-4 | Finetech Industry Limited. [Link]

-

(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid - PubChem. [Link]

-

(S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid - ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid [cymitquimica.com]

- 3. This compound | C7H10O5 | CID 641720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid | CAS: 73991-95-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 2-[(4S)-2,2-DIMETHYL-5-OXO-1,3-DIOXOLAN-4-YL]ACETIC ACID CAS#: 73991-95-4 [m.chemicalbook.com]

Spectroscopic Profile of 3,4-Difluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzonitrile is a versatile fluorinated organic compound with significant applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The introduction of fluorine atoms into molecular scaffolds can profoundly alter their pharmacokinetic and metabolic properties, often leading to enhanced biological activity and stability.[1] Accurate structural elucidation and purity assessment of 3,4-Difluorobenzonitrile are paramount for its effective use in research and development. Spectroscopic techniques provide the foundational data for these critical characterizations.

It is important to note that while the CAS number 73991-95-4 has been intermittently associated with 3,4-Difluorobenzonitrile in some commercial listings, the authoritative Chemical Abstracts Service registry primarily links this number to (S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid.[3][4][5][6][7] The correct and most consistently cited CAS number for 3,4-Difluorobenzonitrile is 64248-62-0 .[2][8][9][10][11] This guide will focus on the spectroscopic data for 3,4-Difluorobenzonitrile (CAS 64248-62-0).

This technical guide provides an in-depth analysis of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for 3,4-Difluorobenzonitrile. The information presented herein is intended to serve as a comprehensive resource for scientists engaged in its synthesis, characterization, and application.

Molecular Structure and Properties

-

Chemical Name: 3,4-Difluorobenzonitrile

-

Molecular Formula: C₇H₃F₂N[8]

-

Molecular Weight: 139.10 g/mol [8]

-

Appearance: White to off-white crystalline powder[1]

-

Melting Point: 52-54 °C

Mass Spectrometry

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 3,4-Difluorobenzonitrile, electron ionization (EI) is a common method for generating gas-phase ions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard approach for analyzing a volatile compound like 3,4-Difluorobenzonitrile involves GC-MS.

-

Sample Preparation: A dilute solution of 3,4-Difluorobenzonitrile is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Gas Chromatography: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ensure separation from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Caption: Generalized workflow for GC-MS analysis of 3,4-Difluorobenzonitrile.

Data Analysis and Interpretation

The mass spectrum of 3,4-Difluorobenzonitrile will exhibit a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Assignment | Notes |

| 139 | [C₇H₃F₂N]⁺ (M⁺) | The molecular ion peak, confirming the molecular weight. |

| 112 | [M - HCN]⁺ | Loss of hydrogen cyanide from the molecular ion. |

| 93 | [M - HCN - F]⁺ | Subsequent loss of a fluorine atom. |

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is unique to the compound's structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples.

-

Sample Preparation: A small amount of the solid 3,4-Difluorobenzonitrile is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Anvil pressure is applied to ensure good contact between the sample and the crystal. The IR beam is directed through the crystal, and the attenuated evanescent wave is measured by the detector.

-

Spectrum Generation: A Fourier transform is applied to the interferogram to generate the IR spectrum.

Caption: Workflow for ATR-FTIR analysis of solid 3,4-Difluorobenzonitrile.

Data Analysis and Interpretation

The IR spectrum of 3,4-Difluorobenzonitrile will display characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2230 | C≡N stretch | Nitrile |

| ~1600, 1500, 1450 | C=C stretch | Aromatic ring |

| ~1200-1300 | C-F stretch | Aryl fluoride |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of 3,4-Difluorobenzonitrile is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, and the spectra are phased and baseline corrected.

Data Analysis and Interpretation: ¹H NMR

The aromatic region of the ¹H NMR spectrum of 3,4-Difluorobenzonitrile will show complex multiplets due to proton-proton and proton-fluorine couplings.

| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 7.5-7.7 | ddd | J(H,H), J(H,F) |

| H-5 | 7.4-7.6 | ddd | J(H,H), J(H,F) |

| H-6 | 7.2-7.4 | m | J(H,H), J(H,F) |

Data Analysis and Interpretation: ¹³C NMR

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon, with the chemical shifts influenced by the electronegative fluorine and nitrile groups. Carbon-fluorine coupling will also be observed.

| Carbon | Approximate Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-1 | ~110 | d |

| C-2 | ~118 | d |

| C-3 | ~155 | dd |

| C-4 | ~153 | dd |

| C-5 | ~127 | d |

| C-6 | ~119 | d |

| C≡N | ~117 | s |

Conclusion

The spectroscopic data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy collectively provide a comprehensive and unambiguous structural confirmation of 3,4-Difluorobenzonitrile. This guide has outlined the standard experimental approaches and a detailed interpretation of the expected spectral features. For researchers and developers, a thorough understanding of this data is essential for ensuring the quality and identity of this important chemical intermediate, thereby supporting the integrity of subsequent synthetic endeavors.

References

-

Next Peptide. (n.d.). 73991-95-4. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Difluorobenzonitrile. Retrieved from [Link]

-

Hairui Chemical. (n.d.). [(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid. Retrieved from [Link]

-

Chemryt. (n.d.). 73991 95 4 | Cheminformatics. Retrieved from [Link]

-

Pharma Info Source. (n.d.). CAS 73991-95-4 suppliers, [(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid suppliers. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Difluorobenzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 3,4-Difluoronitrobenzene. Retrieved from [Link]

-

Zhejiang Xieshi New Materials Co., Ltd. (n.d.). 3,4-Difluorobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

-

ChemSino. (n.d.). 3, 4 Difluorobenzonitrile – Chemical for Industrial and Research Use. Retrieved from [Link]

- Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.

Sources

- 1. 3, 4 Difluorobenzonitrile – Chemical for Industrial and Research Use [yychemical.com]

- 2. scbt.com [scbt.com]

- 3. 73991-95-4 | (S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid | Next Peptide [nextpeptide.com]

- 4. [(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid_73991-95-4_Hairui Chemical [hairuichem.com]

- 5. 73991 95 4 | Cheminformatics [chemryt.com]

- 6. pharmainfosource.com [pharmainfosource.com]

- 7. 73991-95-4 | (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 8. 3,4-Difluorobenzonitrile | C7H3F2N | CID 587203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. keyorganics.net [keyorganics.net]

- 10. 3,4-Difluorobenzonitrile [xieshichem.com]

- 11. labproinc.com [labproinc.com]

An In-depth Technical Guide to the Acid-Catalyzed Cyclization of (S)-Malic Acid with 2,2-Dimethoxypropane

This guide provides a comprehensive examination of the acid-catalyzed reaction between (S)-malic acid and 2,2-dimethoxypropane, a cornerstone transformation in modern organic synthesis for the creation of valuable chiral building blocks. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, scientists, and drug development professionals who leverage stereocontrolled synthesis in their work.

Strategic Overview: The Importance of Acetonide Protection

In the landscape of multi-step organic synthesis, the selective protection of functional groups is paramount. The reaction between a 1,2- or 1,3-diol and 2,2-dimethoxypropane (DMP) to form an isopropylidene ketal, commonly known as an acetonide, is a fundamental strategy for masking hydroxyl groups.[1][2][3] This protection is advantageous due to the ease of formation of acetonides and their stability across a wide range of non-acidic reaction conditions.[1][3]

The cyclization of (S)-malic acid, a readily available chiral starting material, with DMP is particularly significant. It yields (S)-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid, a versatile chiral synthon. This transformation achieves two critical objectives simultaneously:

-

Protection: It masks the secondary alcohol and one of the carboxylic acid groups within a stable cyclic structure.

-

Chiral Preservation: The reaction proceeds without disturbing the stereocenter of the (S)-malic acid, thus preserving its optical purity in the product.[4]

The choice of 2,2-dimethoxypropane over acetone is a key experimental consideration. DMP serves a dual role: it is the source of the isopropylidene group and acts as an efficient water scavenger. The acid-catalyzed reaction of DMP with water produces acetone and methanol, effectively removing the water byproduct from the reaction equilibrium and driving the formation of the desired dioxolanone product.

The Reaction Mechanism: A Step-by-Step Analysis

The formation of the dioxolanone ring is a classic example of acid-catalyzed ketalization. The process is initiated by the activation of 2,2-dimethoxypropane and proceeds through a series of reversible steps. A common and effective catalyst for this transformation is p-toluenesulfonic acid (p-TsOH).[4]

The mechanism can be elucidated through the following key stages:

-

Catalyst-Mediated Activation of DMP: The acid catalyst (H-A) protonates one of the methoxy groups on 2,2-dimethoxypropane. This conversion of the methoxy group into a good leaving group (methanol) is the critical activation step.

-

Formation of a Reactive Oxocarbenium Ion: The protonated DMP eliminates a molecule of methanol to form a highly electrophilic dimethyl oxocarbenium ion. This intermediate is readily attacked by a nucleophile.[5]

-

Nucleophilic Attack by Malic Acid: The secondary hydroxyl group of (S)-malic acid acts as the nucleophile, attacking the oxocarbenium ion. This step forms a new carbon-oxygen bond and generates a protonated hemiketal intermediate.

-

Intramolecular Cyclization: Following a proton transfer, the hydroxyl of the adjacent carboxylic acid group performs an intramolecular nucleophilic attack on the central carbon of the hemiketal.

-

Ring Closure and Catalyst Regeneration: This attack displaces the second methoxy group, which is eliminated as another molecule of methanol after protonation. The final deprotonation step closes the five-membered dioxolanone ring and regenerates the acid catalyst, allowing it to re-enter the catalytic cycle.

Caption: Key pathways in the acid-catalyzed reaction of (S)-malic acid with DMP.

Experimental Protocol: A Self-Validating Workflow

The following protocol describes a robust and reproducible method for the synthesis of this compound. The inclusion of in-process controls like Thin Layer Chromatography (TLC) ensures the reaction can be monitored effectively, making the protocol a self-validating system.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Role |

| (S)-Malic Acid | C₄H₆O₅ | 134.09 | 1.0 eq | Starting Material |

| 2,2-Dimethoxypropane | C₅H₁₂O₂ | 104.15 | 5-10 eq or Solvent | Reagent & Water Scavenger |

| p-TsOH·H₂O | C₇H₁₀O₄S | 190.22 | 0.01-0.05 eq | Acid Catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent (optional) | Anhydrous Solvent |

| Sat. aq. NaHCO₃ | NaHCO₃ | 84.01 | As needed | Quenching Agent |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | Drying Agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction Solvent |

| Hexane | C₆H₁₄ | 86.18 | As needed | Extraction Solvent |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-malic acid (1.0 eq) in 2,2-dimethoxypropane (used as both reagent and solvent). Alternatively, an anhydrous solvent like dichloromethane can be used, in which case 5-10 equivalents of DMP should be added.[5]

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01-0.05 eq) to the stirring solution.[4][5]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC, observing the consumption of the polar malic acid spot and the appearance of a new, less polar product spot. The reaction is typically complete within 2-6 hours.

-

Workup - Quenching: Once the reaction is complete, quench the catalyst by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is neutral or slightly basic.[5][6] This step is crucial to prevent acid-catalyzed hydrolysis of the product during extraction.

-

Workup - Extraction: If a co-solvent like DCM was used, remove it under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Workup - Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a white solid.[4][5]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography if necessary.

Caption: A logical workflow for the synthesis and purification of the target dioxolanone.

Product Characterization and Data

The successful synthesis of this compound is confirmed through physical and spectroscopic analysis. The preservation of the stereocenter is validated by polarimetry.

| Property | Reported Value | Source |

| Molecular Formula | C₇H₁₀O₅ | [7] |

| Molar Mass | 174.15 g/mol | [7] |

| Appearance | White solid | [4] |

| Melting Point | 108-112 °C | |

| Optical Rotation [α] | +7.2° (c=0.93, CHCl₃) | [4] |

Spectroscopic characterization is essential for structural confirmation:

-

¹H NMR: Expect to see characteristic singlets for the two diastereotopic methyl groups of the acetonide, signals for the methylene protons adjacent to the carboxylic acid, and the methine proton on the dioxolanone ring.

-

¹³C NMR: Key signals include the quaternary carbon of the acetonide (around 110-115 ppm), the carbonyl carbons of the ester and carboxylic acid, and the carbons of the methyl groups.

-

FTIR: Look for strong carbonyl stretching bands for the ester (lactone) and the carboxylic acid, as well as C-O stretching bands characteristic of the acetal group.

Conclusion and Expert Recommendations

The acid-catalyzed cyclization of (S)-malic acid with 2,2-dimethoxypropane is an efficient and reliable method for producing a valuable chiral intermediate. The key to success lies in understanding the causality behind the experimental choices:

-

Choice of Reagent: 2,2-dimethoxypropane is superior to acetone as it actively drives the reaction equilibrium forward by scavenging the water byproduct.

-

Catalyst Control: The use of a catalytic amount of a non-volatile strong acid like p-TsOH provides the necessary activation without requiring harsh conditions.[4][8]

-

Workup Integrity: Careful and complete neutralization of the acid catalyst before aqueous workup is critical to prevent premature deprotection and ensure high yields.[5][6]

For researchers scaling this reaction, it is advisable to ensure all glassware is scrupulously dry and to use anhydrous solvents (if applicable) to minimize side reactions. The protocol described herein is robust and, when followed with attention to these details, provides a dependable route to enantiomerically pure this compound, a versatile tool for asymmetric synthesis.

References

- A Comparative Guide to Diol Protection: 2,2-Dimethoxybutane vs. 2,2-Dimethoxypropane. Benchchem.

- Acetals can serve as protecting groups for 1,2-diols, as well as... | Study Prep in... Pearson.

- 2,2-DIMETHOXYPROPANE.

- 2,2-DIMETHOXYPROPANE.

- Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. PMC - NIH.

- Acetonide protection of diols using iodine and dimethoxypropane. Dr.

- Acetonide. Wikipedia.

- Acetals. Thieme Chemistry.

- A Comparative Guide to Acid Catalysts for Reactions with 2,2-Dimethoxypropane. Benchchem.

- (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid.

- Technical Support Center: 2,2-Dimethoxypropane in Organic Synthesis. Benchchem.

- Technical Support Center: 2,2-Dimethoxypropane in Acid-C

- (R)-(−)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid. Sigma-Aldrich.

- This compound. PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acetonide - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | C7H10O5 | CID 641720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Application of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic Acid in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Versatile Chiral Synthon

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is critical, often dictating its pharmacological activity, metabolic fate, and potential toxicity. Within the chemist's toolkit of chiral building blocks, (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid stands out as a highly valuable and versatile synthon. Derived from the naturally abundant and inexpensive chiral pool starting material, (S)-malic acid, this compound provides a robust platform for the asymmetric synthesis of a variety of complex molecular architectures.

This technical guide provides an in-depth exploration of the applications of this compound, with a primary focus on its pivotal role in the development of antiviral nucleoside analogues. We will delve into the synthetic strategies, mechanistic underpinnings, and field-proven protocols that underscore its significance for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

This compound, with the molecular formula C₇H₁₀O₅ and a molecular weight of 174.15 g/mol , is a white solid at room temperature.[1] Its structure incorporates a chiral center at the 4-position of the dioxolanone ring, which is preserved from its precursor, (S)-malic acid.

The synthesis of this chiral building block is a well-established and efficient process.[2][3] It is typically prepared through the reaction of (S)-malic acid with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). This reaction protects the hydroxyl and carboxyl groups of the malic acid as a cyclic acetal, yielding the desired product with retention of stereochemistry.[2][3]

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₅ | [1] |

| Molecular Weight | 174.15 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | 2-8°C |

Core Application: A Gateway to Antiviral L-Nucleoside Analogues

The most prominent and impactful application of this compound lies in the synthesis of L-nucleoside analogues. These compounds are a class of antiviral agents where the natural D-sugar moiety is replaced by its L-enantiomer. This structural modification often leads to drugs with improved pharmacokinetic profiles, reduced toxicity, and potent antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Varicella-Zoster Virus (VZV).

The dioxolane ring of the title compound serves as a masked precursor to the L-ribose sugar mimic found in these antiviral drugs. The synthetic strategy generally involves the transformation of the acetic acid side chain and subsequent coupling with a nucleobase.

General Synthetic Workflow

The conversion of this compound into a key intermediate for nucleoside synthesis typically follows a multi-step sequence. A representative workflow is outlined below:

Caption: Generalized workflow for the synthesis of L-nucleoside analogues.

Detailed Experimental Protocol: Synthesis of a Key Dioxolane Intermediate

The following protocol details the initial steps in converting this compound to a versatile intermediate for glycosylation.

Step 1: Reduction of the Carboxylic Acid

-

Rationale: The carboxylic acid functionality is reduced to a primary alcohol, which will ultimately become the 5'-hydroxyl group of the nucleoside analogue. Borane-tetrahydrofuran complex (BH₃-THF) is a common and effective reagent for this transformation.

-

Procedure:

-

Dissolve this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of BH₃-THF (typically 1 M in THF) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of methanol at 0°C.

-

Concentrate the mixture under reduced pressure and purify the resulting alcohol by silica gel chromatography.

-

Step 2: Protection of the Primary Alcohol

-

Rationale: The newly formed primary alcohol is protected to prevent its interference in subsequent reactions. A sterically hindered silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, is often employed for its stability and ease of removal.

-

Procedure:

-

Dissolve the alcohol from Step 1 in anhydrous dichloromethane (DCM).

-

Add imidazole and tert-butyldimethylsilyl chloride (TBDMSCl).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the silyl-protected intermediate by silica gel chromatography.

-

Step 3: Acetolysis of the Dioxolanone Ring

-

Rationale: The dioxolanone ring is opened and acetylated to generate a reactive intermediate for the crucial glycosylation step. This creates a good leaving group at the anomeric position.

-

Procedure:

-

Dissolve the silyl-protected intermediate in a mixture of acetic anhydride and acetic acid.

-

Add a catalytic amount of a strong acid, such as sulfuric acid, at 0°C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Pour the reaction mixture onto ice and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the key glycosyl donor.

-

The Crucial Glycosylation Step: Forging the Nucleoside Bond

The coupling of the activated dioxolane intermediate with a silylated nucleobase is the cornerstone of this synthetic strategy. This reaction, typically mediated by a Lewis acid, forms the critical C-N bond of the nucleoside.

Caption: The Lewis acid-mediated glycosylation reaction.

Experimental Protocol: N-Glycosylation

-

Rationale: A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄), activates the glycosyl donor, facilitating nucleophilic attack by the silylated nucleobase. The choice of Lewis acid and reaction conditions can influence the stereoselectivity of the glycosylation.

-

Procedure:

-

Prepare the silylated nucleobase by reacting the desired purine or pyrimidine with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) in an anhydrous solvent.

-

Dissolve the activated dioxolane intermediate in an anhydrous solvent such as acetonitrile or dichloromethane under an inert atmosphere.

-

Add the silylated nucleobase to the solution.

-

Cool the mixture to 0°C or lower and add the Lewis acid catalyst dropwise.

-

Stir the reaction at the appropriate temperature (ranging from 0°C to reflux) until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the protected nucleoside analogue by column chromatography.

-

Final Steps: Deprotection to Yield the Bioactive Compound

The final stage of the synthesis involves the removal of the protecting groups to unveil the active nucleoside analogue. This typically involves a two-step deprotection sequence.

-

Desilylation: The silyl protecting group on the 5'-hydroxyl is commonly removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.

-

Deacetylation: The acetate groups are removed by basic hydrolysis, for example, using sodium methoxide in methanol.

Careful purification by chromatography or recrystallization yields the final, enantiomerically pure L-nucleoside analogue.

Beyond Antivirals: Exploring Other Potential Applications

While the synthesis of antiviral agents is the most prominent application, the inherent chirality and functionality of this compound make it a candidate for other areas of drug discovery. Although less documented in readily available literature, its use as an "optically active inhibitor" suggests potential roles in cancer and cardiovascular research. Further investigation into the specific targets and mechanisms in these areas is warranted to fully elucidate the therapeutic potential of derivatives of this versatile chiral building block.

Conclusion: A Cornerstone of Asymmetric Synthesis

This compound represents a powerful and economically viable tool for the asymmetric synthesis of high-value pharmaceutical compounds. Its straightforward preparation from (S)-malic acid and its predictable reactivity make it an ideal starting material for constructing the chiral core of L-nucleoside analogues. The methodologies outlined in this guide provide a framework for the rational design and synthesis of novel therapeutic agents, underscoring the continued importance of this chiral synthon in advancing drug discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Stocksdale, M. G., Padgitt, M. K., Berg, M. A. G., & Slebodnick, C. (2007). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3845. [Link]

-

Kothapalli, Y., Chu, C. K., & Singh, U. S. (2024). Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane. The Journal of Organic Chemistry, 89(13), 9313–9321. [Link]

- Google Patents. (1992). Antiviral 1,3-dioxolane nucleosides and synthesis thereof.

-

ACS Publications. (2020). Synthesis and Antiviral Evaluation of Unexplored Dioxolane-Derived 7-Deazapurine Nucleoside Analogues against Epstein–Barr Virus (EBV). ACS Medicinal Chemistry Letters, 11(10), 1966–1972. [Link]

-

Eskici, M., Karanfil, A., Özer, M. S., Kabak, Y., & Durucasu, İ. (2018). Asymmetric synthesis of (S)-dihydrokavain from l-malic acid. Synthetic Communications, 48(18), 2382–2390. [Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, a chiral building block derived from (S)-malic acid, is a compound of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2] Its utility in the synthesis of complex molecules necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation. This guide provides a comprehensive framework for determining the solubility of this compound in various organic solvents. Eschewing a simple data sheet, this document serves as a detailed methodological whitepaper, empowering researchers to generate high-quality, reliable solubility data in their own laboratories. We delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol using the equilibrium shake-flask method, and outline a robust analytical workflow for accurate quantification via High-Performance Liquid Chromatography (HPLC).

Physicochemical Profile and Theoretical Solubility Considerations

A predictive understanding of solubility begins with the molecule's intrinsic properties. [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid (MW: 174.15 g/mol , Formula: C₇H₁₀O₅) is a solid at room temperature with a reported melting point between 105-112°C.[3][4][5] Its structure features several key functional groups that dictate its interactions with solvents: a carboxylic acid, a lactone (cyclic ester), and a ketal (the dioxolane ring).

-

Polarity and Hydrogen Bonding: The carboxylic acid group is highly polar and can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl and hydroxyl oxygens). The lactone's carbonyl oxygen also serves as a hydrogen bond acceptor. This dual capability suggests a preference for polar solvents that can engage in these interactions.

-

Acidity: With a predicted pKa of approximately 3.96, the compound is a weak acid.[6] In non-aqueous organic solvents, its ionization state is minimal, and solubility will be governed primarily by intermolecular forces rather than acid-base chemistry.

-

"Like Dissolves Like": This heuristic is central to predicting solubility.[7]

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, making them excellent candidates for dissolving the target compound.

-

Polar Aprotic Solvents (e.g., ethyl acetate, acetone, dimethyl sulfoxide - DMSO): These solvents are hydrogen bond acceptors and possess significant dipole moments. They are expected to be effective solvents. Qualitative data indicates slight solubility in ethyl acetate and methanol.[6]

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack polarity and hydrogen bonding capabilities. They are predicted to be poor solvents for this polar molecule.

-

Chlorinated Solvents (e.g., dichloromethane, chloroform): These have moderate polarity. Qualitative data suggests slight solubility in chloroform.[6]

-

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method, which measures the concentration of a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solute.[8] It is a robust and reliable technique when executed with precision.[9]

Rationale for the Shake-Flask Method

This method is chosen for its direct measurement of the thermodynamic equilibrium state, providing a true representation of the maximum amount of solute a solvent can hold at a given temperature.[9] This is crucial for applications where stable solutions are required, such as in reaction chemistry and formulation development. The extended incubation period ensures that the dissolution process has reached its endpoint, avoiding the potential for underestimation that can occur with faster, non-equilibrium methods.[10]

Detailed Experimental Protocol

Materials:

-

[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid (solid, purity ≥95%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid to a series of vials. An excess is critical to ensure that a saturated solution is formed. A visual confirmation of undissolved solid at the end of the experiment is a necessary checkpoint.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a prolonged period. A minimum of 24 hours is recommended to ensure equilibrium is reached, though for some solvent-solute systems, 48-72 hours may be necessary.[11][12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter directly into a pre-weighed vial for gravimetric analysis or into a vial for chromatographic analysis. Filtration is a critical step to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. A precise dilution factor is essential for accurate back-calculation.

Visual Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination.

Analytical Quantification by Reverse-Phase HPLC

To determine the concentration of the saturated solution, a validated analytical method is required. High-Performance Liquid Chromatography with UV detection is a common and reliable choice for quantifying organic acids.[13][14]

Rationale for HPLC Method

HPLC offers high sensitivity, specificity, and accuracy. A reverse-phase method using a C18 column is ideal for retaining and separating a moderately polar compound like [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid from potential impurities. UV detection is suitable as the carboxylic acid group provides a chromophore that absorbs in the low UV range (around 210 nm).[14]

Detailed HPLC Protocol

Instrumentation & Conditions:

-

HPLC System: With UV/Vis Detector

-

Column: C18, 5 µm, 4.6 x 150 mm (or similar)

-

Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be 70:30 Water (with 0.1% acid):Acetonitrile.[5][15]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Procedure:

-

Standard Preparation: Prepare a stock solution of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid of known concentration in the chosen solvent. From this, create a series of calibration standards by serial dilution to cover the expected concentration range of the diluted samples.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a linear regression curve. The correlation coefficient (R²) should be >0.999 for a valid calibration.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.

-

Quantification: Determine the concentration of the diluted samples by interpolating their peak areas from the calibration curve.

-

Solubility Calculation: Calculate the original concentration of the saturated solution by multiplying the sample concentration by the dilution factor.

Visual Workflow for HPLC Analysis

Caption: Analytical workflow for quantification by HPLC.

Data Presentation and Interpretation

The final solubility data should be presented clearly and concisely. A tabular format is highly recommended for comparing solubility across different solvents.

Table 1: Solubility of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid at 25°C

| Solvent | Polarity Index | H-Bonding | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 5.1 | Protic | Experimental Value | Calculated Value |

| Ethanol | 4.3 | Protic | Experimental Value | Calculated Value |

| Acetone | 5.1 | Aprotic | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | Aprotic | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | Aprotic | Experimental Value | Calculated Value |

| Toluene | 2.4 | Aprotic | Experimental Value | Calculated Value |

| Hexane | 0.1 | Aprotic | Experimental Value | Calculated Value |

| DMSO | 7.2 | Aprotic | Experimental Value | Calculated Value |

Conclusion

While pre-existing quantitative data on the solubility of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid is sparse, this guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to generate this critical information. By adhering to the principles of equilibrium solubility determination and employing robust analytical techniques like HPLC, scientists in drug development and chemical synthesis can obtain the reliable data needed to optimize reaction conditions, streamline purification processes, and advance their research objectives.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 12, 2026, from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved January 12, 2026, from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 12, 2026, from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 12, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Retrieved January 12, 2026, from [Link]

-

Stocksdale, M. G., Padgitt, M. K., Berg, M. A. G., & Slebodnick, C. (2007). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3857. [Link]

-

MDPI. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Plot of mutual solubilities of acetic acid with different hydrocarbons.... Retrieved January 12, 2026, from [Link]

-

Iraqi Academic Scientific Journals. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Determinnation of acetic acid in exendin-4 acetate by RP-HPLC. Retrieved January 12, 2026, from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved January 12, 2026, from [Link]

-

Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (HMDB0032200). Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 73991-95-4 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. [(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid | CAS: 73991-95-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-[(4S)-2,2-DIMETHYL-5-OXO-1,3-DIOXOLAN-4-YL]ACETIC ACID CAS#: 73991-95-4 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C7H10O5 | CID 641720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 10. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. [(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid [cymitquimica.com]

- 13. researchgate.net [researchgate.net]

- 14. (R)-(-)-2,2-二甲基-5-氧-1,3-二噁戊环-4-乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-Depth Technical Guide to the Safe Handling of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid (CAS 73991-95-4), a key chiral building block in synthetic organic chemistry. As a Senior Application Scientist, the following protocols and recommendations are based on aggregated safety data from multiple sources and established best practices for handling acidic chemical compounds in a laboratory setting. This document is intended to empower researchers with the knowledge to work with this compound safely and effectively.

Understanding the Hazard Profile

[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid is a solid organic acid that, while not acutely toxic, presents definite hazards that necessitate careful handling to avoid injury. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on data aggregated from multiple suppliers, [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid is classified as follows:

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |

It is crucial to understand that these classifications indicate that direct contact with the solid or its dust can lead to inflammation and discomfort.

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe chemical handling lies in a multi-layered approach that prioritizes engineering controls and supplements them with appropriate personal protective equipment.

Ventilation: The First Line of Defense

All handling of solid [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid that could generate dust, such as weighing or transferring, should be performed in a certified chemical fume hood. This engineering control is paramount to prevent the inhalation of airborne particles, thereby mitigating the risk of respiratory irritation.[2]

Personal Protective Equipment: A Non-Negotiable Standard

The following PPE is mandatory when handling [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid:

-

Eye Protection: Chemical safety goggles with side shields are required to protect against dust particles and potential splashes of solutions.[2]

-

Hand Protection: Chemically resistant gloves, such as nitrile, should be worn. It is critical to inspect gloves for any signs of degradation or perforation before each use.[3]

-

Body Protection: A laboratory coat must be worn to protect against accidental skin contact.

-

Respiratory Protection: In situations where a fume hood is not available or if significant dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended.[2]

Prudent Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential for maintaining a safe laboratory environment.

Handling

-

Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust.

-

Grounding: While this specific compound is not highly flammable, it is good practice to ground equipment when transferring large quantities of any chemical powder to prevent static discharge.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Storage

-

Container: Keep the container tightly closed to prevent the ingress of moisture and to contain the material.

-

Location: Store in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible materials.

-

Incompatible Materials: Segregate from strong bases, oxidizing agents, and reducing agents to prevent potentially hazardous reactions.

Emergency Procedures: Preparedness is Key

Even with meticulous planning, accidents can occur. A well-defined emergency plan is crucial.

First Aid Measures

-

Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult, seek medical attention.[4]

-

Skin Contact: In case of skin contact, immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

-

Eye Contact: If the compound or its dust enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Spill Response

A chemical spill should be handled promptly and safely. The following workflow outlines the procedure for a small spill of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid.

Caption: Workflow for handling a small chemical spill.

Disposal Considerations

All waste generated from the handling of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, including contaminated absorbent material and disposable PPE, must be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 73991-95-4 |

| Molecular Formula | C₇H₁₀O₅ |

| Molecular Weight | 174.15 g/mol [1][5] |

| Physical Form | Solid[4] |

| Melting Point | 105-112 °C[5] |

References

-

Finetech Industry Limited. [(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid | CAS: 73991-95-4 | Chemical Product. [Link]

-

PubChem. (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. [Link]

-

PubChem. (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid. [Link]

-

ResearchGate. (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. [Link]

-

U.S. Environmental Protection Agency. Acetic acid, bromo-, 1,3-dioxolan-4-ylmethyl ester - Substance Details. [Link]

Sources

- 1. This compound | C7H10O5 | CID 641720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | 73991-95-4 [sigmaaldrich.com]

- 5. [(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid | CAS: 73991-95-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

An In-depth Technical Guide to (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid: Sourcing, Quality Control, and Application

This guide provides research, development, and procurement professionals with a comprehensive technical overview of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. We will delve into its chemical properties, reliable commercial sources, critical quality control procedures for verifying material integrity, and its primary applications as a chiral building block in advanced synthesis.

Introduction: The Strategic Value of a Chiral Synthon

This compound, often referred to as (L)-malic acid acetonide, is a versatile chiral building block derived from the naturally occurring (S)-malic acid. Its significance in synthetic chemistry lies in the protection of the hydroxyl and one of the carboxylic acid groups of malic acid, leaving a single stereocenter and a reactive carboxylic acid handle available for further elaboration. This structural feature makes it an invaluable starting material for the stereoselective synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals where specific enantiomeric forms are required for biological activity. Understanding its properties and ensuring the quality of commercial batches is paramount to the success of multi-step synthetic campaigns.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. The key specifications for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 73991-95-4 | [1] |

| Molecular Formula | C₇H₁₀O₅ | [1][2][3] |

| Molecular Weight | 174.15 g/mol | [1][3] |

| Appearance | Solid / Neat | [3] |

| IUPAC Name | 2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid | [1] |

| Common Synonyms | [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, (S)-(+)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid, (L)-malic acid acetonide | [1] |

| Storage Temperature | 2-8°C is commonly recommended. |

Synthesis, Stereochemical Integrity, and Mechanism

The primary route to synthesizing this compound involves the acid-catalyzed reaction of (S)-malic acid with an acetone equivalent, such as 2,2-dimethoxypropane.[4] This reaction is a classic example of protecting group chemistry, specifically the formation of an acetonide to protect the diol functionality of the malic acid.

The causality behind this choice is twofold:

-

Stereochemical Preservation: The reaction proceeds without affecting the chiral center at the C4 position, ensuring that the enantiomeric purity of the (S)-malic acid starting material is transferred directly to the product.[4]